2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine
Overview
Description
2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine is an organic compound that features a pyridine ring attached to a propan-1-amine backbone
Mechanism of Action
Target of Action
The primary target of 2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine is the κ-opioid receptor (KOR). This compound has a high affinity for human, rat, and mouse KOR . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a key role in pain perception, mood regulation, and stress response.
Mode of Action
As a KOR antagonist, this compound binds to the KOR and blocks its activation by endogenous opioids or opioid drugs . This prevents the downstream effects of KOR activation, which can include analgesia, sedation, and changes in mood.
Biochemical Pathways
These can include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes in which KORs are involved. As a KOR antagonist, it could potentially reduce pain perception, alter mood, and modulate stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the reaction of 2-aminopyridine with 2-methylpropan-1-ol. One common method includes the use of pyridine-2-carbaldehyde and 2-amino-2-methylpropan-1-ol under mild reaction conditions. The reaction is often carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and subsequent formation of the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis while minimizing environmental impact and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a ligand in coordination chemistry, forming complexes with metals that have potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amine functionality but differ in their overall structure and properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have a different substitution pattern and reactivity.
Uniqueness
2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metals makes it a valuable compound in various research fields.
Properties
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(2)7-11-8-10-5-3-4-6-12-10/h3-6,9,11H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSNWEWHYJBTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406030 | |
Record name | 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-08-4 | |
Record name | 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylpropyl)(pyridin-2-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.